N-Hydroxybenzenecarbothioamide
Description
N-Hydroxybenzenecarbothioamide is a theoretical or understudied aromatic thioamide derivative characterized by a benzene ring linked to a carbothioamide group (C=S) with a hydroxyl substituent on the nitrogen atom. While direct experimental data on this compound are absent in the provided evidence, comparisons can be drawn from structurally related compounds, such as hydrazinecarbothioamides, hydroxyamides, and aromatic amides, to infer its properties and applications .
Properties
CAS No. |
15177-34-1 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
N-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H7NOS/c9-8-7(10)6-4-2-1-3-5-6/h1-5,9H,(H,8,10) |
InChI Key |
FBYRYEFDOMKFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Thioamides and Hydroxyamides
The following compounds share functional or structural similarities with N-Hydroxybenzenecarbothioamide:
Key Structural Differences:
- N-Hydroxyoctanamide lacks the aromatic ring and thioamide group but shares the N-hydroxy motif, which may enhance solubility compared to purely aliphatic amides .
- 2-Aminobenzamide replaces the thioamide with a standard amide and substitutes the hydroxyl group with an amino group, altering electronic properties and biological activity .
Functional Group Analysis
- Thioamide vs. Amide: The thioamide group (C=S) in this compound is less polar but more nucleophilic than the amide group (C=O) in 2-aminobenzamides, affecting binding affinity in biological systems .
Physicochemical Properties
- N-Hydroxyoctanamide: Exhibits low environmental persistence (non-PBT/vPvB) due to its aliphatic chain and hydrolytic stability .
- 2-Aminobenzamide: Used in glycan analysis due to its fluorescent properties and compatibility with HPLC-based techniques .
Note: Data on the solubility, melting point, or stability of this compound are unavailable in the provided evidence.
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